4-(Difluoromethoxy)-3-methoxybenzoic acid
Overview
Description
4-(Difluoromethoxy)-3-methoxybenzoic acid is a p-difluoromethoxy substituted benzoic acid .
Synthesis Analysis
A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis
The molecular formula of 4-(Difluoromethoxy)-3-methoxybenzoic acid is C8H6F2O3 . The average mass is 188.128 Da and the monoisotopic mass is 188.028503 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 272.1±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.9±3.0 kJ/mol and the flash point is 118.3±24.6 °C . The index of refraction is 1.497 .Scientific Research Applications
Encapsulation of Flavor Molecules : A study by Hong, Oh, and Choy (2008) discussed the encapsulation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered inorganic nanoparticles for controlled release of flavor, highlighting potential applications in food technology and flavor science (Hong, Oh, & Choy, 2008).
Microbial Metabolism and Degradation : Research on the interactions of substrates with a purified 4-methoxybenzoate monooxygenase system from Pseudomonas putida, as studied by Bernhardt, Erdin, Staudinger, and Ullrich (1973), suggests potential applications in bioremediation and environmental sciences (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Chemical Synthesis and Reactions : The Suzuki cross-coupling reaction of sterically hindered aryl boronates with 3-iodo-4-methoxybenzoic acid methylester, as explored by Chaumeil, Signorella, and Drian (2000), provides insights into synthetic chemistry applications (Chaumeil, Signorella, & Drian, 2000).
Antimicrobial Properties : A study by Popiołek and Biernasiuk (2016) on hydrazide-hydrazones of 3-methoxybenzoic acid showed promising antibacterial activity against Bacillus spp., indicating potential pharmaceutical and medicinal applications (Popiołek & Biernasiuk, 2016).
Environmental Chemistry : The formation of radical zwitterions from methoxylated benzoic acids, as studied by Steenken, O'Neill, and Schulte‐Frohlinde (1977), offers insights into the environmental fate and behavior of such compounds (Steenken, O'Neill, & Schulte‐Frohlinde, 1977).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(difluoromethoxy)-3-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-7-4-5(8(12)13)2-3-6(7)15-9(10)11/h2-4,9H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZBOPWZULAPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-methoxybenzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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